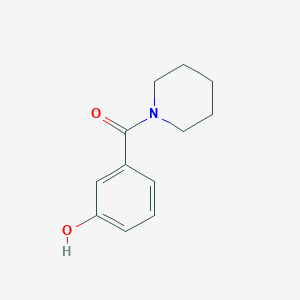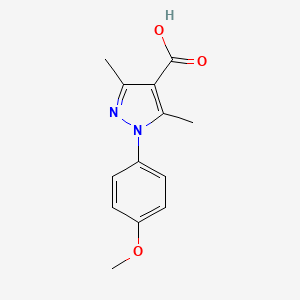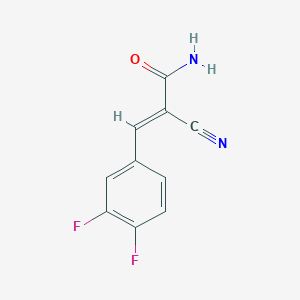
5-甲氧基-2,3,3-三甲基-3H-吲哚
概述
描述
5-Methoxy-2,3,3-trimethyl-3H-indole is a chemical compound with the molecular formula C12H15NO . It is also known by its IUPAC name, 5-methoxy-2,3,3-trimethyl-3H-indole .
Synthesis Analysis
The synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole can be achieved from 3-Methyl-2-butanone and (4-methoxyphenyl)hydrazine . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The InChI code for 5-Methoxy-2,3,3-trimethyl-3H-indole is 1S/C12H15NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-7,13H,1H2,2-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Methoxy-2,3,3-trimethyl-3H-indole has a molecular weight of 189.26 . It has a density of 1.0±0.1 g/cm3, a boiling point of 286.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has a molar refractivity of 57.0±0.5 cm3 .科学研究应用
紫外光谱研究
对5-甲氧基-2,3,3-三甲基-3H-吲哚及其衍生物的研究揭示了它们的紫外光谱的见解。确定了导致3H-吲哚阳离子紫外光谱巴托克移位的结构特征,为化学分析和材料科学提供了宝贵的数据 (Ahmed & Robinson, 1967)。
有机合成中的催化作用
这种化合物在催化中发挥作用,特别是在吲哚的自加成反应中形成吲哚基吲哚啉衍生物。这个过程由三氯化铟促进,在有机合成中具有重要意义,导致复杂的分子结构的产生 (Pal, Giri, & Jaisankar, 2005)。
抗氧化和细胞保护效力
作为褪黑激素类似物的5-甲氧基-2,3,3-三甲基-3H-吲哚衍生物显示出显著的体外抗氧化和细胞保护效力。这一发现暗示了在神经保护和药理学中的潜在应用 (Spadoni et al., 2006)。
腐蚀抑制
从这种化合物衍生的吲哚基离子液体已被研究其腐蚀抑制性能。这种应用在材料科学中至关重要,特别是在保护金属免受酸性腐蚀 (Ahmed et al., 2019)。
药物化学和药物发现
已经探讨了5-甲氧基-2,3,3-三甲基-3H-吲哚衍生物作为5-羟色胺受体拮抗剂的作用,具有在治疗认知障碍如阿尔茨海默病中的潜在应用 (Nirogi et al., 2017)。
安全和危害
属性
IUPAC Name |
5-methoxy-2,3,3-trimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGHZHPESMATDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454998 | |
| Record name | 5-Methoxy-2,3,3-trimethyl-3H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,3,3-trimethyl-3H-indole | |
CAS RN |
31241-19-7 | |
| Record name | 5-Methoxy-2,3,3-trimethyl-3H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)





